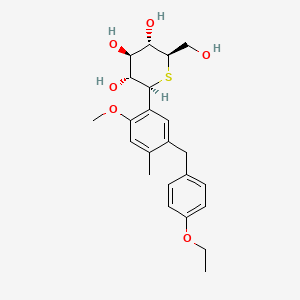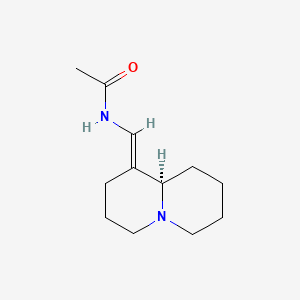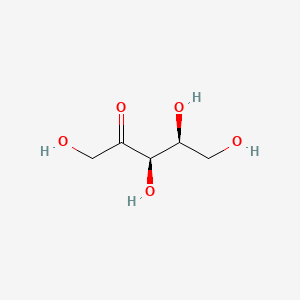
LY 193239
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 193239 is a higher-lactam pyrazolidinone antibacterial agent. It features a pyrazolo[1,2-a]pyrazolone ring in its structure, which contributes to its strong antibacterial activity . This compound was initially developed by Eli Lilly and Company and has shown promising results in combating bacterial infections .
Preparation Methods
The synthesis of LY 193239 involves several key steps:
Formation of Hydrazide: The reaction of N-(tert-butoxycarbonyl)-L-serine methyl ester with hydrazine produces the corresponding hydrazide.
Acylation: The hydrazide is then acylated with trifluorothioacetic acid S-ethyl ester, yielding the diacylated hydrazine.
Cyclization: The diacylated hydrazine undergoes cyclization using diethyl azodicarboxylate and triphenylphosphine to form pyrazolidinone.
Deacylation: The pyrazolidinone is deacylated with sodium hydroxide to furnish 4(S)-(tert-butoxycarbonyl)pyrazolidin-3-one.
Condensation and Cyclization: This intermediate is condensed with vinylphosphonate and cyclized with oxalyl monoester chloride using N,N-diisopropylethylamine, yielding pyrazolopyrazole.
Deprotection and Acylation: Finally, the compound is deprotected in an acid medium and acylated with a thiazole derivative using a palladium(0) catalyst to furnish this compound.
Chemical Reactions Analysis
LY 193239 undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in (3+2) cycloaddition reactions, forming bi- and polycyclic heterocycles containing an N–N bond.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its pyrazolidinone ring.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of functional groups like pyrazolidinone suggests potential for such reactions under appropriate conditions.
Scientific Research Applications
LY 193239 has several scientific research applications:
Antibacterial Agent: It has shown strong antibacterial activity against various bacterial strains, including Haemophilus influenzae and Neisseria species.
Drug Development: Its unique structure and activity make it a candidate for further drug development, particularly in the field of infectious diseases.
Chemical Research: The compound’s synthesis and reactions provide valuable insights into the chemistry of pyrazolidinones and related heterocycles.
Mechanism of Action
LY 193239 exerts its antibacterial effects by inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis, and their inhibition leads to cell lysis and death . The compound’s pyrazolo[1,2-a]pyrazolone ring plays a crucial role in binding to the PBPs and disrupting their function.
Comparison with Similar Compounds
LY 193239 is compared with other similar compounds, such as LY 186826 and LY 255262, which also feature a pyrazolo[1,2-a]pyrazolone ring and exhibit strong antibacterial activity . What sets this compound apart is its specific structural modifications that enhance its binding affinity and antibacterial potency. These modifications make it a unique and valuable compound in the field of antibacterial agents.
Similar Compounds
- LY 186826
- LY 255262
These compounds share structural similarities with this compound but differ in their specific functional groups and overall activity profiles .
Properties
CAS No. |
124986-46-5 |
|---|---|
Molecular Formula |
C14H16N6O7S2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9- |
InChI Key |
CGUNYCVXHNPSJD-NVMNQCDNSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 193239; LY193239; LY-193239. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B1675530.png)




![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)
